molecular formula C23H21N3OS B3014009 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895421-61-1

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3014009
CAS No.: 895421-61-1
M. Wt: 387.5
InChI Key: UJJMGIZYFFESQO-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3OS and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial properties. Studies have shown that some synthesized compounds, including variations of this chemical, exhibit antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer and Antiproliferative Activity

  • Anticancer Properties : Research has been conducted on the synthesis of derivatives of this compound and their potential anticancer activities. Some of the synthesized derivatives have shown reasonable activity against various cancer types, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
  • Antiproliferative Effects : The compound and its derivatives have been synthesized and tested for antiproliferative effects. Some compounds exhibited significant inhibition of cell proliferation in human cancer cell lines (Alqahtani & Bayazeed, 2020).

Analgesic and Anti-Inflammatory Activity

  • Analgesic Agents : Novel thiazole derivatives, which include this compound, have been synthesized and evaluated as analgesic agents. Certain synthesized compounds showed mild to good analgesic activities in studies (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).
  • Anti-Inflammatory Activity : Research has explored the synthesis of acetamide derivatives of this compound for their potential anti-inflammatory activities. Some derivatives demonstrated significant anti-inflammatory effects in studies (Sunder & Maleraju, 2013).

Metabolic Stability and Pharmaceutical Development

  • Metabolic Stability Studies : Investigations have been conducted into the metabolic stability of this compound, particularly in relation to phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. Modifications to the compound have been explored to reduce metabolic deacetylation (Stec et al., 2011).

Antioxidant Activity

  • Antioxidant Evaluation : Certain N-substituted-2-amino-1,3,4-thiadiazoles, related to this compound, have been synthesized and evaluated for their antioxidant properties, showing promising results (Hamama, Gouda, Badr, & Zoorob, 2013).

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-11-17(2)22-20(12-16)28-23(25-22)26(15-19-9-6-10-24-14-19)21(27)13-18-7-4-3-5-8-18/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMGIZYFFESQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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